molecular formula C20H25N5O6S B1679213 Pelitrexol CAS No. 446022-33-9

Pelitrexol

Cat. No. B1679213
M. Wt: 463.5 g/mol
InChI Key: QXOPTIPQEVJERB-JQWIXIFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pelitrexol, also known as AG2037, is a small molecule that has been used in trials studying the treatment of unspecified adult solid tumors . It belongs to the class of organic compounds known as glutamic acid and derivatives . These are compounds containing glutamic acid or a derivative thereof resulting from the reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

An efficient chemoenzymatic process has been described for the synthesis of Pelitrexol . The remoteness of this molecule’s stereocenter in the tetrahydropterin moiety from the terminal carbonyl group provided a significant challenge in synthesis .


Molecular Structure Analysis

The molecular formula of Pelitrexol is C20H25N5O6S . Its average weight is 463.51 and its monoisotopic mass is 463.152554719 .


Chemical Reactions Analysis

Pelitrexol is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), a purine biosynthetic enzyme . It also inhibits mTORC1 by reducing GTP-bound Rheb level, a mTORC1 obligate activator .


Physical And Chemical Properties Analysis

The physical and chemical properties of Pelitrexol include a density of 1.6±0.1 g/cm3, a molar refractivity of 113.9±0.5 cm3, and a polar surface area of 211 Å2 . It also has a molar volume of 281.7±7.0 cm3 .

Scientific Research Applications

Efficient Synthesis

A significant challenge in the synthesis of Pelitrexol, a novel GARFT inhibitor, is the remoteness of its stereocenter in the tetrahydropterin moiety from the terminal carbonyl group. An efficient chemoenzymatic process has been developed, introducing an oxalamic ester adjacent to the stereocenter. This enhances an enzyme's enantioselectivity for hydrolysis at the terminal ester, producing the desired S-acid with high optical purity and yield. The process includes a dehydrogenation/hydrogenation strategy for recycling the "wrong" enantiomer, showcasing a novel approach to the complex synthesis of Pelitrexol (Hu et al., 2006).

Mechanism of Action

Pelitrexol's mechanism of action involves inhibiting the activity of glycinamide ribonucleotide formyltransferase (GARFT), a key enzyme in the de novo purine synthesis pathway essential for cell proliferation. By inhibiting GARFT, Pelitrexol reduces the purine nucleotides pool required for DNA replication and RNA transcription, causing cell cycle arrest in the S-phase and ultimately inhibiting tumor cell proliferation. This mechanism highlights Pelitrexol's potential as an antiproliferative agent beyond traditional applications, presenting a unique avenue for research in targeting cellular proliferation pathways (2020).

Safety And Hazards

Pelitrexol is not classified as a hazardous substance or mixture .

properties

IUPAC Name

(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O6S/c1-9-6-14(18(29)23-12(19(30)31)3-5-15(26)27)32-13(9)4-2-10-7-11-16(22-8-10)24-20(21)25-17(11)28/h6,10,12H,2-5,7-8H2,1H3,(H,23,29)(H,26,27)(H,30,31)(H4,21,22,24,25,28)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXOPTIPQEVJERB-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)NC(CCC(=O)O)C(=O)O)CCC2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)O)CC[C@H]2CC3=C(NC2)N=C(NC3=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196245
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelitrexol

CAS RN

446022-33-9
Record name Pelitrexol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446022339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelitrexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12757
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pelitrexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PELITREXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT6E8M4KP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelitrexol
Reactant of Route 2
Pelitrexol
Reactant of Route 3
Pelitrexol
Reactant of Route 4
Pelitrexol
Reactant of Route 5
Reactant of Route 5
Pelitrexol
Reactant of Route 6
Pelitrexol

Citations

For This Compound
84
Citations
S Hu, S Kelly, S Lee, J Tao, E Flahive - Organic Letters, 2006 - ACS Publications
An efficient chemoenzymatic process is described for the synthesis of pelitrexol, a novel GARFT inhibitor. The remoteness of this molecule's stereocenter in the tetrahydropterin moiety …
Number of citations: 34 pubs.acs.org
F Robert, C Garrett, WR Dinwoodie… - Journal of Clinical …, 2004 - ascopubs.org
3075 Background: AG2037 is a rationally designed, novel inhibitor of GARFT, which is an essential enzyme in the de novo synthesis of purines, a critical process for cell growth. …
Number of citations: 13 ascopubs.org
S Hu, S Kelly, S Lee, J Tao, E Flahive - Synfacts, 2006 - thieme-connect.com
Significance: Pelitrexol is an antiangiogenesis agent that inhibits glycinamide ribonucleotide formyltransferase. Appendage of a labile oxalamic ester (blue) greatly enhanced the …
Number of citations: 0 www.thieme-connect.com
MA Blasco, H Gröger - Bioorganic & medicinal chemistry, 2014 - Elsevier
… For example, efficient enzymatic resolution processes of racemates with such a ‘remote’ stereogenic center were developed for the synthesis of pelitrexol, lasofoxifene and (S)-monastrol…
Number of citations: 20 www.sciencedirect.com
BA Teicher, D Evans, T Silvers, M Selby, R Delosh… - Cancer Research, 2017 - AACR
… (mean GI 50 0.8 uM) and the SCLC lines (mean GI 50 0.134 uM) were less sensitive than the PD NSCLC lines (mean GI 50 0.025uM) to GAR transformylase inhibitors such as pelitrexol…
Number of citations: 0 aacrjournals.org
E Barbayianni, G Kokotos - ChemCatChem, 2012 - Wiley Online Library
… Pelitrexol (22) is a novel investigational inhibitor of glycinamide ribonucleotide formyltransferase and has shown powerful anti-angiogenesis activity.47 Its chiral large-scale synthesis …
N Menges - Handbook of Greener Synthesis of Nanomaterials and …, 2021 - Elsevier
… Pelitrexol is an inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), which is … , and the resulting intermediate converted to pelitrexol after coupling with the glutamic ester …
Number of citations: 2 www.sciencedirect.com
T Kano, F Shirozu, K Tatsumi, Y Kubota… - Chemical Science, 2011 - pubs.rsc.org
… a glycinamide ribonucleotide formyltransferase inhibitor, pelitrexol, 16,17 … Since 18 was an intermediate in a previous total synthesis of pelitrexol, 17 … Formal total synthesis of pelitrexol. …
Number of citations: 22 pubs.rsc.org
Junhua, L Zhao, N Ran - Organic process research & development, 2007 - ACS Publications
… The oxalamic ester group was cleaved in the workup, and the resulting intermediate converted to pelitrexol after coupling with the glutamic ester followed by deprotection. Interestingly, …
Number of citations: 102 pubs.acs.org
P Hoyos, V Pace, MJ Hernaiz… - Current Green …, 2014 - ingentaconnect.com
The use of biocatalyzed processes is increasingly becoming recognized as a very important part inside Green Chemistry, because those synthetic routes mediated by enzymes or cells …
Number of citations: 42 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.